molecular formula C9H7N3S2 B14351946 6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione CAS No. 94014-48-9

6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione

Cat. No.: B14351946
CAS No.: 94014-48-9
M. Wt: 221.3 g/mol
InChI Key: WIQPMUPOOTVEGB-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are then cyclized to yield the desired thiadiazine derivatives . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both amino and phenyl groups, which contribute to its diverse chemical reactivity and wide range of applications.

Properties

CAS No.

94014-48-9

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-amino-6-phenyl-1,3,5-thiadiazine-4-thione

InChI

InChI=1S/C9H7N3S2/c10-8-12-9(13)11-7(14-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13)

InChI Key

WIQPMUPOOTVEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C(S2)N

Origin of Product

United States

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